DDMAB

Catalog No.
S785432
CAS No.
15163-30-1
M.F
C18H37NO2
M. Wt
299.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DDMAB

CAS Number

15163-30-1

Product Name

DDMAB

IUPAC Name

4-[dodecyl(dimethyl)azaniumyl]butanoate

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

InChI

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-16-19(2,3)17-14-15-18(20)21/h4-17H2,1-3H3

InChI Key

ZFVNBVQBIZJUEY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCC(=O)[O-]

The exact mass of the compound Ddmab is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

DDMAB (N-Dodecyl-N,N-(dimethylammonio)butyrate, CAS 15163-30-1) is a highly specialized zwitterionic carboxybetaine detergent utilized primarily in the extraction, solubilization, and structural characterization of integral membrane proteins. Featuring a 12-carbon hydrophobic tail and a butyrate spacer linking its quaternary ammonium and carboxylate groups, DDMAB possesses a critical micelle concentration (CMC) of approximately 4.3 mM. Unlike standard non-ionic detergents (e.g., DDM, Triton X-100) or common zwitterionics (e.g., CHAPS), DDMAB provides a unique physicochemical environment that maintains overall charge neutrality while mimicking the lipid bilayer. For procurement and material selection, DDMAB is prioritized not just as a generic solubilizer, but as a precision structural biology tool—specifically valued for its unique electron density properties in X-ray scattering and its mild, non-denaturing extraction capabilities for delicate membrane antigens[REFS-1, REFS-2].

Substituting DDMAB with generic non-ionic detergents (like DDM or octyl-glucoside) or closely related carboxybetaines (like DDMAU) routinely leads to failure in advanced structural assays and specific antigen extractions. In Small Angle X-ray Scattering (SAXS) of membrane proteins, a three-component system (protein, micelle, buffer) typically creates massive background interference; standard micelles scatter X-rays heavily, obscuring the protein's signal and requiring complex, expensive contrast-matching techniques. DDMAB is uniquely non-interchangeable here because its average electron density naturally matches that of standard aqueous buffers, causing the micelle's scattering contribution to mathematically vanish [1]. Furthermore, in extraction workflows, the specific length of the polymethylene arm is critical; substituting DDMAB (butyrate spacer) with DDMAU (undecanoate spacer) drastically reduces the extraction efficiency of sensitive membrane antigens, proving that chain-length homologs cannot be treated as functional equivalents in procurement[2].

Elimination of Micelle Background Scattering in SAXS

In Small Angle X-ray Scattering (SAXS) studies of membrane proteins, the detergent micelle typically contributes massive background scattering that obscures the protein's radius of gyration. Research demonstrates that DDMAB possesses an average electron density that naturally matches the electron density of an aqueous buffer. When SN/GpA fusion proteins were solubilized in 1% DDMAB, the micelle contribution to the small angle scattering vanished entirely, allowing direct determination of the protein's molecular weight and structural orientation without the need for complex sucrose or heavy-water contrast variation required by standard detergents [1].

Evidence DimensionMicelle contribution to SAXS background scattering
Target Compound DataDDMAB: ~0 background contribution (electron density matches aqueous buffer)
Comparator Or BaselineStandard detergents (e.g., DDM, Octyl-glucoside): High background scattering requiring contrast matching
Quantified DifferenceComplete elimination of micelle scattering interference in DDMAB solutions
ConditionsSAXS analysis of SN/GpA transmembrane domains in aqueous buffer

For structural biology procurement, DDMAB is the definitive choice for SAXS of membrane proteins, saving significant time and resources by eliminating the need for complex contrast-matching protocols.

Superior Extraction Efficiency for Membrane Antigens vs. Long-Chain Analogs

The length of the polymethylene spacer in carboxybetaine detergents strictly dictates extraction performance. A comparative evaluation of DDMAB (butyrate spacer, CMC 4.3 mM) and DDMAU (undecanoate spacer, CMC 0.13 mM) for the extraction of mycoplasma membrane protein antigens revealed that DDMAB is significantly more efficient. Under mild conditions, DDMAB successfully extracted the target antigens while preserving their native functional states, whereas the longer-chain DDMAU failed to achieve comparable yields [1].

Evidence DimensionExtraction efficiency of mycoplasma membrane antigens
Target Compound DataDDMAB (butyrate spacer): High extraction efficiency under mild conditions
Comparator Or BaselineDDMAU (undecanoate spacer): Lower extraction efficiency
Quantified DifferenceDDMAB outperforms its structural homolog DDMAU in native antigen yield
ConditionsExtraction of mycoplasma membrane proteins under mild, non-denaturing conditions

This proves that buyers cannot simply substitute DDMAB with lower-CMC carboxybetaine homologs; the specific butyrate spacer of DDMAB is required for optimal yield in delicate antigen extraction workflows.

Preservation of Weak Transmembrane Helix Interactions

Many detergents denature weak oligomeric interfaces in membrane proteins. DDMAB provides a sufficiently mild, native-like micellar environment to preserve and measure weak transmembrane helix associations. Using DDMAB micelles, researchers were able to quantify the dimerization of the human erythrocyte glycophorin A (GpA) transmembrane domain. DDMAB preserved the parallel orientation of the helices and allowed the precise measurement of a weak association constant (Kd = 24 µM) for the destabilized G83I mutant, an interaction that would be disrupted by harsher solubilization agents [1].

Evidence DimensionMeasurement of weak dissociation constants (Kd)
Target Compound DataDDMAB: Preserves weak dimer interactions (Kd = 24 µM measured for G83I mutant)
Comparator Or BaselineHarsh denaturing detergents: Disruption of weak transmembrane oligomers
Quantified DifferenceDDMAB maintains native-like parallel helix orientation and quantifiable weak association
ConditionsThermodynamic analysis of GpA transmembrane domain dimerization

For biophysical laboratories studying membrane receptor oligomerization, DDMAB is a validated, non-denaturing solvent that ensures thermodynamic measurements reflect native biological interactions.

Conformational Stabilization of Membrane-Active Peptides for NMR

The structural resolution of antimicrobial peptides requires a membrane-mimetic environment that induces a stable, biologically relevant conformation. DDMAB (CMC 4.3 mM) has been successfully utilized in NMR studies to stabilize the major active conformation of Tritrpticin, a cationic antimicrobial peptide. At concentrations above its CMC, DDMAB micelles interact with the peptide via conformational selection, providing a stable zwitterionic interface that accurately mimics the charge neutrality of specific biological membranes, allowing for high-resolution structural and dynamic insights [1].

Evidence DimensionPeptide conformational stability in solution
Target Compound DataDDMAB: Induces and stabilizes a single major active conformation
Comparator Or BaselineAqueous buffer without micelles: Highly disordered, complex conformational ensembles
Quantified DifferenceDDMAB enables high-resolution NMR by arresting the peptide in its membrane-bound state
ConditionsNMR structural analysis of Tritrpticin in DDMAB micellar solution

Procurement teams supporting NMR facilities should select DDMAB when a zwitterionic, charge-neutral membrane mimetic is required to resolve the structures of cationic peptides.

Small Angle X-ray Scattering (SAXS) of Membrane Proteins

DDMAB is the absolute detergent of choice for SAXS analysis of transmembrane proteins. Because its average electron density naturally matches that of standard aqueous buffers, it completely eliminates micelle background scattering. This allows structural biologists to determine the radius of gyration and molecular weight of membrane proteins without resorting to expensive, time-consuming heavy-water or sucrose contrast variation techniques [1].

Mild Extraction of Delicate Membrane Antigens

In bioprocessing and diagnostic development, DDMAB is highly recommended for the extraction of sensitive membrane antigens (such as those from mycoplasma). Its specific butyrate spacer and 4.3 mM CMC provide a superior, non-denaturing extraction environment compared to longer-chain analogs like DDMAU, ensuring high yields of functionally intact proteins [2].

Thermodynamic Analysis of Transmembrane Oligomerization

For biophysical laboratories measuring the energetics of protein-protein interactions, DDMAB provides a stable, native-like micellar solvent. It is specifically validated for preserving weak transmembrane helix associations (e.g., Kd values in the micromolar range), allowing for accurate thermodynamic quantification of receptor dimerization that would otherwise be destroyed by harsher detergents[1].

NMR Structural Biology of Cationic Peptides

DDMAB is an excellent zwitterionic membrane mimetic for NMR spectroscopy. It effectively stabilizes the active conformations of membrane-interacting molecules, such as cationic antimicrobial peptides, providing a charge-neutral micellar surface that accurately reflects specific biological lipid bilayers, thereby enabling high-resolution dynamic and structural insights[3].

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Exact Mass

299.282429423 Da

Monoisotopic Mass

299.282429423 Da

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

DDMAB

Dates

Last modified: 08-15-2023

Explore Compound Types